Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a chemical compound with the molecular formula C9H8BrN3O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-bromo-3-methylpyridine-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with triethyl orthoformate to yield the triazolopyridine core. Finally, esterification with methanol in the presence of a suitable catalyst completes the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The triazolopyridine core can be oxidized or reduced under specific conditions to modify its electronic properties.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation: Can be achieved using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Often involves reducing agents like sodium borohydride or lithium aluminum hydride.
Ester Hydrolysis: Conducted under acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Products: Various substituted triazolopyridine derivatives.
Oxidation Products: Oxidized forms of the triazolopyridine core.
Reduction Products: Reduced forms of the triazolopyridine core.
Hydrolysis Products: Corresponding carboxylic acid.
Scientific Research Applications
Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for designing new drugs with potential anticancer, antiviral, and antimicrobial activities.
Biological Studies: Employed in studying enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Biology: Utilized in the development of chemical probes for investigating biological processes.
Industrial Applications: Can be used in the synthesis of advanced materials and as a building block for complex organic molecules.
Mechanism of Action
The mechanism of action of Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridine core can bind to active sites of enzymes, inhibiting their activity. Additionally, it can interact with cellular receptors, modulating signaling pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the triazolopyridine core .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
- Methyl 6-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
- 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine derivatives
Uniqueness
Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for drug design and chemical biology applications, offering opportunities for the development of novel therapeutic agents and chemical probes .
Biological Activity
Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and related case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₉H₈BrN₃O₂
- Molecular Weight : 256.08 g/mol
- CAS Number : 108281-78-3
The compound features a triazole ring fused with a pyridine structure, which is known to enhance its biological activity by facilitating interactions with various biological targets.
Antimicrobial Activity
Research has indicated that derivatives of triazolo-pyridine compounds exhibit notable antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
Several studies have explored the anticancer potential of triazolo-pyridine derivatives. For example:
- A study demonstrated that methyl 6-bromo derivatives showed cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
- The compound was found to induce apoptosis in these cells through the activation of caspases and modulation of Bcl-2 family proteins.
Neuropharmacological Effects
This compound has also been investigated for its effects on the central nervous system. It has been identified as a positive allosteric modulator of certain neurotransmitter receptors:
- α7 Nicotinic Acetylcholine Receptors (nAChRs) : This compound enhances receptor activity, which could have implications for treating cognitive disorders.
Anti-inflammatory Activity
The compound has shown promise in reducing inflammation in preclinical models. Its mechanism appears to involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
Table 1: Summary of Biological Activities
The biological activities of this compound can be attributed to several mechanisms:
- Receptor Modulation : As a positive allosteric modulator for α7 nAChRs, it enhances cholinergic signaling which is crucial for cognitive functions.
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases.
- Inflammation Pathway Interference : It inhibits key inflammatory mediators leading to reduced inflammation.
Properties
Molecular Formula |
C9H8BrN3O2 |
---|---|
Molecular Weight |
270.08 g/mol |
IUPAC Name |
methyl 6-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate |
InChI |
InChI=1S/C9H8BrN3O2/c1-5-11-12-8-3-6(9(14)15-2)7(10)4-13(5)8/h3-4H,1-2H3 |
InChI Key |
XJGKDIJPMMVEEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=C(C(=C2)C(=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.